乙醇胺-13C2

描述

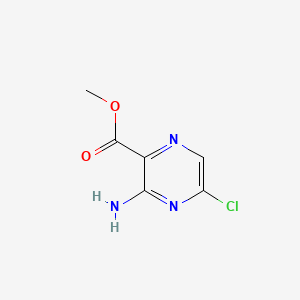

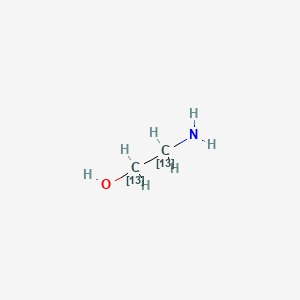

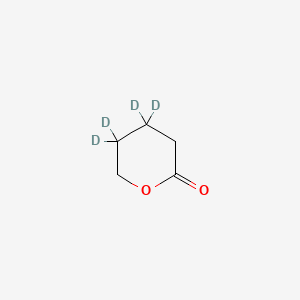

Ethanolamine-13C2, also known as 2-Aminoethanol-13C2, is a variant of ethanolamine where the carbon atoms are replaced with Carbon-13 isotopes . It has a molecular formula of HO13CH213CH2NH2 . Ethanolamine-13C2 is used in various scientific research and industrial applications due to its unique properties .

Synthesis Analysis

The synthesis of Ethanolamine-13C2 involves a chemical reaction of ethylene oxide with ammonia . The exact process and conditions for the synthesis can vary depending on the desired purity and yield.

Molecular Structure Analysis

The molecular structure of Ethanolamine-13C2 is represented by the formula HO13CH213CH2NH2 . This indicates that the molecule consists of two carbon atoms (both Carbon-13 isotopes), seven hydrogen atoms, one nitrogen atom, and one oxygen atom .

Chemical Reactions Analysis

Ethanolamine-13C2 can participate in various chemical reactions. For instance, it can react with copper (II) and zinc (II) ions, leading to thermal decomposition . More research is needed to fully understand the range of chemical reactions that Ethanolamine-13C2 can participate in.

Physical And Chemical Properties Analysis

Ethanolamine-13C2 has a molecular weight of 63.07 g/mol . It has a boiling point of 170 °C and a melting point of 11 °C . The density of Ethanolamine-13C2 is 1.045 g/mL at 25 °C .

科学研究应用

在细菌致病中的作用: 细菌利用乙醇胺作为碳和/或氮的来源。研究已将乙醇胺利用与细菌致病性联系起来,表明其在传染病研究中的重要性 (Garsin, 2010)。

在植物生长和发育中的重要性: 在植物中,乙醇胺对于真核细胞膜中主要磷脂的合成至关重要。乙醇胺合成缺陷的拟南芥突变体显示出发育缺陷,这强调了其在植物生物学中的作用 (Kwon, Yu, Lee, Yim, Zhu, & Lee, 2012)。

癌细胞中磷脂酰乙醇胺合成的研究: 磷脂酰乙醇胺(一种主要磷脂)的合成已在癌症研究中得到研究,特别是在淋巴瘤肝脏中使用 13C 核磁共振波谱。这项研究提供了对癌细胞中脂质代谢的见解 (Dixon, 1996)。

心脏保护剂: 乙醇胺已被确认为一种心脏保护剂,可能有助于减少缺血/再灌注事件期间的心脏损伤。这一发现对心脏治疗研究具有重要意义 (Kelly, Lamont, Somers, Hacking, Lacerda, Thomas, Opie, & Lecour, 2010)。

乙醇胺利用的比较基因组学: 乙醇胺利用是各种细菌物种中发现的一个性状,对于理解这些生物的进化和系统发育非常重要 (Tsoy, Ravcheev, & Mushegian, 2009)。

神经化学中乙醇胺的研究: 在神经化学中,已使用 13C-NMR 光谱研究了乙醇对各种神经递质通路(包括谷氨酸能和 GABA 能系统)的影响。这对于理解像乙醇这样的物质对大脑的影响至关重要 (Tiwari, Veeraiah, Subramaniam, & Patel, 2014)。

乙醇胺在微生物细胞传感中的作用: 研究表明,沙门氏菌感受乙醇胺来衡量不同的宿主环境并协调基因表达,这对于理解宿主-病原体相互作用中的微生物行为至关重要 (Anderson & Kendall, 2016)。

作用机制

Biochemical Pathways

Ethanolamine is a component of phosphatidylethanolamine, a major phospholipid in biological membranes . It is involved in the phosphatidylcholine biosynthesis pathway . Ethanolamine-13C2, being a labeled variant of ethanolamine, can be used to study these pathways.

Pharmacokinetics

. It is reasonable to assume that Ethanolamine-13C2 would have similar distribution characteristics.

Result of Action

As a tracer, Ethanolamine-13C2 is used to study the metabolism of ethanolamine and the synthesis of phosphatidylethanolamine in biological systems, such as T47D human breast cancer cells . The results of these studies can provide insights into the role of ethanolamine and its metabolites in various biological processes.

安全和危害

属性

IUPAC Name |

2-amino(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745658 | |

| Record name | 2-Amino(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.069 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143557-81-7 | |

| Record name | 2-Amino(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143557-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is ethanolamine-13C2 used to study phosphatidylethanolamine synthesis in the lymphomatous liver?

A1: Ethanolamine-13C2 serves as a valuable tracer molecule in this study. By introducing this labeled form of ethanolamine, researchers can track its incorporation into downstream metabolites like phosphoethanolamine and ultimately, phosphatidylethanolamine. This allows for the kinetic analysis of the enzymatic reactions involved in this pathway. The use of 13C NMR spectroscopy enables the detection and quantification of the 13C-labeled metabolites in liver extracts. This approach provides direct insights into the metabolic flux through the phosphatidylethanolamine synthesis pathway in both normal and lymphomatous liver tissues [].

Q2: What were the key findings related to phosphatidylethanolamine synthesis in lymphomatous livers using ethanolamine-13C2?

A2: The study utilizing ethanolamine-13C2 revealed significant differences in phosphatidylethanolamine synthesis between normal and lymphomatous mouse livers. The research demonstrated that while normal livers appear to have sufficient ethanolamine supply for this pathway, lymphomatous livers exhibit lower activities of ethanolamine kinase and PE:CTP cytidylyltransferase, enzymes crucial for phosphatidylethanolamine production []. Interestingly, there was also evidence suggesting increased activity of the ethanolamine base-exchange enzyme in the lymphomatous livers, highlighting potential alternative synthesis routes in these cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)

![1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride](/img/structure/B569407.png)